10H-Phenothiazine, 10-(((5-(((3-chlorophenyl)amino)methyl)tetrahydro-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
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Overview
Description
10H-Phenothiazine, 10-(((5-(((3-chlorophenyl)amino)methyl)tetrahydro-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(((5-(((3-chlorophenyl)amino)methyl)tetrahydro-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenothiazine core, followed by the introduction of the chlorophenyl group and the pyrimidinyl moiety. Common reagents used in these steps include chlorinating agents, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control systems, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of phenothiazines are often studied for their potential therapeutic effects. This compound may exhibit similar properties, making it a candidate for drug development.
Medicine
Phenothiazine derivatives are known for their antipsychotic and antiemetic properties
Industry
In the industrial sector, phenothiazine compounds are used as dyes, antioxidants, and stabilizers. This compound’s unique structure may offer similar applications.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(((5-(((3-chlorophenyl)amino)methyl)tetrahydro-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- likely involves interactions with various molecular targets. These may include neurotransmitter receptors, enzymes, and ion channels. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antiemetic and antihistamine properties.
Thioridazine: Used as an antipsychotic with a similar structure to phenothiazine compounds.
Uniqueness
What sets 10H-Phenothiazine, 10-(((5-(((3-chlorophenyl)amino)methyl)tetrahydro-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- apart is its complex structure, which may offer unique interactions with biological targets. This uniqueness could translate to distinct therapeutic effects or industrial applications.
Properties
CAS No. |
141177-57-3 |
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Molecular Formula |
C31H24ClN5O3S2 |
Molecular Weight |
614.1 g/mol |
IUPAC Name |
5-[(3-chloroanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H24ClN5O3S2/c32-20-9-8-10-21(17-20)33-18-23-29(39)35(22-11-2-1-3-12-22)31(41)37(30(23)40)34-19-28(38)36-24-13-4-6-15-26(24)42-27-16-7-5-14-25(27)36/h1-17,23,33-34H,18-19H2 |
InChI Key |
FTIKOKWCUILSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CNC6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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